N-[4-[6-[[(2R)-6-(oxan-4-ylmethyl)-6-azaspiro[2.5]octan-2-yl]methylamino]pyridazin-3-yl]phenyl]acetamide
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Overview
Description
N-[4-[6-[[(2R)-6-(oxan-4-ylmethyl)-6-azaspiro[25]octan-2-yl]methylamino]pyridazin-3-yl]phenyl]acetamide is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[6-[[(2R)-6-(oxan-4-ylmethyl)-6-azaspiro[2.5]octan-2-yl]methylamino]pyridazin-3-yl]phenyl]acetamide typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. The key steps may include:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Functionalization: Introduction of the oxan-4-ylmethyl and pyridazin-3-yl groups through nucleophilic substitution or other suitable reactions.
Final Coupling: The final step involves coupling the functionalized spirocyclic core with the phenylacetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-[4-[6-[[(2R)-6-(oxan-4-ylmethyl)-6-azaspiro[2.5]octan-2-yl]methylamino]pyridazin-3-yl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-[4-[6-[[(2R)-6-(oxan-4-ylmethyl)-6-azaspiro[2
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of spirocyclic compounds.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-[4-[6-[[(2R)-6-(oxan-4-ylmethyl)-6-azaspiro[2.5]octan-2-yl]methylamino]pyridazin-3-yl]phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic core and functional groups allow it to bind selectively to these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Amines: Compounds with similar spirocyclic structures but different functional groups.
Pyridazinyl Derivatives: Compounds containing the pyridazinyl moiety but lacking the spirocyclic core.
Phenylacetamides: Compounds with the phenylacetamide structure but different substituents.
Uniqueness
N-[4-[6-[[(2R)-6-(oxan-4-ylmethyl)-6-azaspiro[2.5]octan-2-yl]methylamino]pyridazin-3-yl]phenyl]acetamide is unique due to its combination of a spirocyclic core, oxan-4-ylmethyl group, and pyridazin-3-yl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C26H35N5O2 |
---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
N-[4-[6-[[(2R)-6-(oxan-4-ylmethyl)-6-azaspiro[2.5]octan-2-yl]methylamino]pyridazin-3-yl]phenyl]acetamide |
InChI |
InChI=1S/C26H35N5O2/c1-19(32)28-23-4-2-21(3-5-23)24-6-7-25(30-29-24)27-17-22-16-26(22)10-12-31(13-11-26)18-20-8-14-33-15-9-20/h2-7,20,22H,8-18H2,1H3,(H,27,30)(H,28,32)/t22-/m0/s1 |
InChI Key |
ZIJBOKSMUUIGCK-QFIPXVFZSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NN=C(C=C2)NC[C@@H]3CC34CCN(CC4)CC5CCOCC5 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NN=C(C=C2)NCC3CC34CCN(CC4)CC5CCOCC5 |
Origin of Product |
United States |
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